N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
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Overview
Description
N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The spirocyclic framework, which includes both chroman and piperidine rings, imparts distinct chemical and biological characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation and cyclization of appropriate precursors to form the spirocyclic core. For instance, the reaction between a chromanone derivative and a piperidine derivative under acidic or basic conditions can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as spiro[chromane-2,4’-piperidine]-4(3H)-one and spirocyclic oxindoles. These compounds share the spirocyclic framework but differ in their specific ring structures and functional groups .
Uniqueness
N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is unique due to its specific combination of chroman and piperidine rings, along with the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopropyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)22-16-4-2-1-3-15(13)16/h1-4,13-14,19H,5-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWDPVCBKGTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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